N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Structural and Chemical Identity of Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentane derivatives constitute a remarkable class of highly strained saturated hydrocarbons characterized by their distinctive cage-like molecular architecture. The parent bicyclo[1.1.1]pentane structure, with molecular formula C₅H₈ and molecular weight 68.12 g/mol, represents the simplest member of the bicyclic bridged compounds family, featuring three rings of four carbon atoms each in a unique geometric arrangement. This fundamental framework exhibits extraordinary structural rigidity due to its substantial strain energy, calculated to be between 65-68 kcal/mol, which significantly exceeds the strain energies of conventional small ring systems such as cyclopropane and cyclobutane.
The structural identity of this compound builds upon this bicyclo[1.1.1]pentane core through specific functionalization at the bridgehead position. This compound, bearing the Chemical Abstracts Service registry number 1886967-09-4, possesses the molecular formula C₆H₁₂ClN and molecular weight 133.62 g/mol. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the methylated amino substituent at the bridgehead carbon position and its association with hydrochloric acid as the counterion.
The three-dimensional molecular geometry of bicyclo[1.1.1]pentane derivatives creates unique spatial arrangements that fundamentally distinguish them from planar aromatic systems. The bridgehead carbons in the bicyclo[1.1.1]pentane scaffold are separated by a distance that closely approximates the para-substitution pattern observed in benzene rings, typically measuring approximately 2.9 Ångströms. This geometric similarity, combined with the absence of aromatic π-electron systems, enables bicyclo[1.1.1]pentane derivatives to function as effective bioisosteric replacements for para-disubstituted benzene rings while maintaining critical binding interactions in biological systems.
The structural characteristics of this compound also encompass significant conformational rigidity that prevents the molecular flexibility commonly observed in aliphatic chain compounds. This conformational constraint ensures predictable geometric orientations of substituent groups, facilitating precise molecular recognition events in biological target interactions. The hydrochloride salt formation enhances the compound's aqueous solubility properties compared to the free base form, enabling improved handling characteristics and facilitating subsequent chemical transformations or biological evaluations.
Historical Development of Bicyclo[1.1.1]pentane-Based Bioisosteres
The historical development of bicyclo[1.1.1]pentane-based bioisosteres traces its origins to the pioneering work of Kenneth Wiberg and Frederick Walker, who first synthesized bicyclo[1.1.1]pentane in 1964 as part of their systematic investigation of highly strained small ring compounds. During this initial period, the molecule represented primarily a synthetic curiosity and a significant chemical challenge rather than a practical building block for pharmaceutical applications. Wiberg's seminal synthesis established the fundamental chemical accessibility of the bicyclo[1.1.1]pentane core structure, though the practical utility of these compounds remained largely unexplored for several decades.
The transformative breakthrough in bicyclo[1.1.1]pentane chemistry occurred in 1982 when Wiberg and Walker successfully synthesized [1.1.1]propellane, a highly strained tricyclic hydrocarbon that serves as a versatile precursor for bicyclo[1.1.1]pentane derivative preparation. This development provided researchers with a practical synthetic pathway to access functionalized bicyclo[1.1.1]pentane derivatives through strain-release chemistry, wherein the exceptional reactivity of [1.1.1]propellane enables direct incorporation of diverse functional groups at the bridgehead positions. The subsequent optimization of [1.1.1]propellane synthesis by Szeimies and co-workers further enhanced the accessibility of bicyclo[1.1.1]pentane derivatives for research applications.
The conceptual recognition of bicyclo[1.1.1]pentanes as bioisosteric replacements for aromatic systems emerged gradually through the accumulated understanding of their unique geometric and electronic properties. Early investigations by researchers such as Pellicciari and co-workers began to explore the potential of bicyclo[1.1.1]pentane derivatives in medicinal chemistry contexts, though widespread adoption remained limited due to synthetic accessibility challenges. The critical paradigm shift occurred in 2012 with the groundbreaking work of Stepan and colleagues, who demonstrated that bicyclo[1.1.1]pentane could serve as an effective bioisosteric replacement for a fluorophenyl moiety in the γ-secretase inhibitor avagacestat.
This landmark study revealed that the bicyclo[1.1.1]pentane analogue exhibited similar biological activity to the parent aromatic compound while demonstrating significantly improved aqueous solubility and passive permeability characteristics. The enhanced pharmacokinetic properties were attributed to the disruption of molecular planarity and the elimination of π-stacking interactions between aromatic rings, which commonly contribute to poor solubility and permeability in drug molecules. These findings established the fundamental principle that bicyclo[1.1.1]pentane derivatives could maintain essential pharmacophoric interactions while simultaneously addressing common pharmaceutical development challenges associated with aromatic systems.
The period following this breakthrough witnessed an unprecedented expansion in bicyclo[1.1.1]pentane research, with numerous pharmaceutical companies and academic research groups investigating the bioisosteric potential of these compounds. Measom and colleagues demonstrated similar property improvements in bicyclo[1.1.1]pentane analogues of darapladib, further validating the general applicability of this bioisosteric strategy. The development of continuous flow synthesis methods for [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives by various research groups has significantly enhanced the practical accessibility of these compounds for drug discovery applications.
| Historical Milestone | Year | Key Contributors | Significance |
|---|---|---|---|
| First Synthesis of Bicyclo[1.1.1]pentane | 1964 | Wiberg and Connor | Established synthetic accessibility |
| Synthesis of [1.1.1]Propellane | 1982 | Wiberg and Walker | Enabled practical derivative synthesis |
| First Bioisosteric Application | 2012 | Stepan and colleagues | Demonstrated pharmaceutical utility |
| Continuous Flow Synthesis | 2021 | Multiple research groups | Enhanced scalability |
| Light-Enabled Scalable Synthesis | 2024 | Baran and colleagues | Kilogram-scale accessibility |
Significance of N-Methyl Substitution in Bicyclo[1.1.1]pentan-1-amine Scaffolds
The introduction of N-methyl substitution in bicyclo[1.1.1]pentan-1-amine scaffolds represents a crucial structural modification that significantly influences both the chemical reactivity and biological activity profiles of these compounds. The methylation of the amino nitrogen atom fundamentally alters the electronic distribution within the molecule, reducing the basicity of the nitrogen center compared to the corresponding primary amine while simultaneously introducing additional steric bulk that can influence molecular recognition events. This structural modification creates a secondary amine functionality that exhibits distinct hydrogen bonding capabilities and lipophilicity characteristics compared to both primary amines and tertiary amine derivatives.
The N-methyl substitution pattern in bicyclo[1.1.1]pentan-1-amine derivatives provides researchers with enhanced synthetic versatility for subsequent chemical elaborations. The secondary amine functionality serves as a competent nucleophile for various electrophilic coupling reactions while maintaining sufficient steric accessibility at the nitrogen center. This reactivity profile enables the construction of more complex molecular architectures through standard synthetic transformations such as acylation, alkylation, and condensation reactions, thereby expanding the chemical space accessible from these bicyclo[1.1.1]pentane building blocks.
From a medicinal chemistry perspective, the N-methyl substitution in bicyclo[1.1.1]pentan-1-amine scaffolds offers significant advantages in terms of metabolic stability and pharmacokinetic optimization. Primary amines frequently undergo rapid metabolic oxidation through monoamine oxidase enzymes, leading to shortened half-lives and potential formation of reactive metabolites. The N-methylation strategy provides protection against this metabolic pathway while maintaining the essential hydrogen bonding and ionic interaction capabilities required for target protein binding. Additionally, the increased lipophilicity imparted by the methyl group can enhance membrane permeability and cellular uptake characteristics.
The hydrochloride salt formation of N-methylbicyclo[1.1.1]pentan-1-amine represents a critical formulation strategy that addresses several practical challenges associated with amine-containing pharmaceutical compounds. The conversion to the hydrochloride salt dramatically improves aqueous solubility compared to the free base form, facilitating dissolution and bioavailability in biological systems. Furthermore, the salt formation provides enhanced chemical stability during storage and handling, preventing potential oxidation or degradation reactions that might occur with the free amine under ambient conditions.
The specific positioning of the N-methylamino group at the bridgehead carbon of the bicyclo[1.1.1]pentane scaffold creates unique three-dimensional presentation of the nitrogen functionality that distinguishes it from conventional aliphatic or aromatic amine systems. This geometric arrangement places the nitrogen atom in a spatially defined environment that can engage in highly specific interactions with biological targets while maintaining the rigid molecular framework characteristic of bicyclo[1.1.1]pentane derivatives. The predictable orientation of the N-methylamino group enables rational drug design approaches where researchers can systematically explore structure-activity relationships.
| Structural Feature | Impact on Properties | Medicinal Chemistry Relevance |
|---|---|---|
| N-Methyl Substitution | Reduced basicity, increased lipophilicity | Enhanced metabolic stability |
| Secondary Amine Character | Maintained hydrogen bonding capability | Preserved target binding interactions |
| Hydrochloride Salt Formation | Improved aqueous solubility | Enhanced bioavailability potential |
| Bridgehead Positioning | Defined spatial orientation | Predictable structure-activity relationships |
The significance of N-methyl substitution extends to the conformational properties of bicyclo[1.1.1]pentan-1-amine derivatives, where the methyl group can influence the preferred orientations of the nitrogen lone pair and associated hydrogen bonding geometries. Computational studies have demonstrated that the N-methylamino group in bicyclo[1.1.1]pentane systems exhibits restricted rotational freedom compared to linear aliphatic analogues, resulting in more predictable binding conformations when interacting with biological targets. This conformational constraint can translate into improved selectivity profiles and reduced off-target interactions in pharmaceutical applications.
Properties
IUPAC Name |
N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZPQUZMLISKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and applications in drug discovery, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a highly strained bicyclic framework, which contributes to its distinct chemical properties. The compound's structure enhances its lipophilicity, promoting better membrane permeability and interaction with biological targets.
Key Characteristics:
- Molecular Formula: C_6H_12ClN
- Molecular Weight: 135.62 g/mol
- Melting Point: 256-261 °C
- Solubility: Soluble in water and organic solvents.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can lead to pharmacological effects such as anti-inflammatory and anti-cancer activities.
Research indicates that compounds with the bicyclo[1.1.1]pentane core can mimic phenyl rings in bioactive molecules, enhancing their effectiveness as drug candidates. This structural similarity allows for improved binding affinity and selectivity towards specific receptors or enzymes involved in disease processes.
1. Antinociceptive Activity
A study involving an analog of this compound demonstrated significant antinociceptive effects in tail flick tests, indicating its potential as a pain relief agent. The results showed a dose-dependent response, with the compound exhibiting enhanced efficacy compared to traditional analgesics .
2. IDO1 Inhibition
Another significant area of research focuses on the compound's role as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This mechanism is critical for immune modulation and has implications in cancer therapy. The bicyclo[1.1.1]pentane scaffold effectively replaced less stable components in existing drug candidates, leading to improved metabolic stability and potency .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: Bicyclo[1.1.1]pentane derivatives.
- Key Reactions:
- Alkylation reactions using methyl iodide.
- Hydrochloric acid treatment for salt formation.
This synthetic route has been optimized for scalability, allowing for the production of large quantities suitable for further pharmacological testing .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine | Bicyclic structure with a fluorine atom | Increased lipophilicity; enhanced metabolic stability |
| 3-Chlorobicyclo[1.1.1]pentan-1-amine | Bicyclic structure with a chlorine atom | Different reactivity profile compared to fluorinated analogs |
| 3-Bromobicyclo[1.1.1]pentan-1-amine | Bicyclic structure with a bromine atom | Alters sterics and reactivity characteristics |
Future Directions in Research
Ongoing research aims to explore the full potential of this compound in various therapeutic areas, particularly in developing new anti-cancer and anti-inflammatory agents.
Potential Applications:
- Drug Development: As a building block for synthesizing novel drug candidates.
- Pharmacological Studies: Investigating interactions with membrane-bound targets and other biological systems.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentan-1-amine Derivatives
Structural and Functional Modifications
Key structural analogs differ in substituents at the bridgehead (C1) or C3 positions (Table 1):
Table 1 : Structural comparison of BCP-based amines.
Physicochemical and Reactivity Profiles
- Lipophilicity : N-Methylation increases logP compared to the parent amine (predicted logP: 1.2 vs. 0.8) . Fluorination (3-Fluoro derivative) further enhances membrane permeability .
- Stability : The rigid BCP core resists enzymatic degradation, but electron-withdrawing groups (e.g., -F) improve oxidative stability .
- Reactivity : N-Methyl and parent amines undergo Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) under mild conditions, enabling photochemical cycloadditions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically proceeds through:
- Construction of the bicyclo[1.1.1]pentane core,
- Functionalization of the core to introduce amine functionality,
- Methylation of the amine,
- Formation of the hydrochloride salt.
Key intermediates include bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives and their reduced or halogenated analogues.
Construction of the Bicyclo[1.1.1]pentane Core
A practical and scalable method for constructing the BCP core involves an in flow photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation. This mercury lamp- and quartz vessel-free protocol allows kilogram-scale synthesis of diketone intermediates within hours, enabling efficient production of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid after a haloform reaction in batch mode.
| Step | Conditions | Scale | Yield/Remarks |
|---|---|---|---|
| Photochemical addition | 365 nm irradiation, flow reactor | ~1 kg diketone | Rapid, mercury lamp-free |
| Haloform reaction | Batch | 500 g diacid | Multigram scale, robust |
Functionalization to Amines
The conversion of bicyclo[1.1.1]pentane dicarboxylic acid derivatives to amines involves several key transformations:
- Reduction of esters or acids to alcohols,
- Conversion of alcohols to halides (e.g., bromides) using reagents like phosphorus tribromide (PBr₃),
- Hydrolysis and palladium-catalyzed dehalogenation to yield methyl-substituted BCP carboxylic acids,
- Introduction of amine groups via Curtius rearrangement or Hofmann degradation,
- Methylation of the amine nitrogen,
- Formation of the hydrochloride salt by reaction with HCl.
A representative synthetic sequence adapted from industrial routes is summarized below:
| Step | Reagents/Conditions | Yield/Remarks |
|---|---|---|
| Carbonyl reduction | Borane-tetrahydrofuran (BH₃·THF) | 83% yield of 3-(hydroxymethyl)-BCP-1-carboxylate |
| Bromination | PBr₃ and triphenylphosphine | 92% purity bromide intermediate |
| Hydrolysis + Dehalogenation | Alkaline hydrolysis, Pd/C catalyst | Complete dehalogenation in 12 h |
| Amine introduction | Curtius rearrangement or Hofmann degradation | Efficient amine formation |
| Methylation + Salt formation | Methylation followed by HCl in EtOAc | >99% purity hydrochloride salt |
Process Optimization and Scale-Up Considerations
Industrial-scale preparation requires careful control of reaction parameters to maintain the integrity of the strained bicyclic system and maximize yields:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Temperature control | ≤ 30°C during bromination | Prevents ring-opening side reactions |
| Catalyst loading | 10–15% Pd/C | Ensures complete dehalogenation within 12 h |
| Salt formation | Stoichiometric HCl in ethyl acetate | Produces hydrochloride salt with >99% purity |
These optimizations ensure high purity and reproducibility, critical for medicinal chemistry applications.
Alternative and Supporting Methods
Recent advances include the use of triethylborane as a radical initiator to avoid mercury lamp irradiation and enhance safety and scalability in BCP syntheses. Additionally, flow photochemical methods have been shown to facilitate rapid and large-scale BCP core construction, which can be adapted for downstream functionalization to amines.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Scale | Yield/Purity |
|---|---|---|---|---|
| 1 | BCP core synthesis | [1.1.1]Propellane + diacetyl, flow photochemistry, 365 nm | ~1 kg diketone | Rapid, scalable |
| 2 | Haloform reaction to diacid | Batch reaction | 500 g diacid | Multigram scale |
| 3 | Reduction to hydroxymethyl derivative | BH₃·THF | Multigram | 83% yield |
| 4 | Bromination | PBr₃ + triphenylphosphine | Multigram | 92% purity |
| 5 | Hydrolysis + Pd-catalyzed dehalogenation | Alkaline hydrolysis, Pd/C catalyst | Multigram | Complete in 12 h |
| 6 | Amine introduction | Curtius rearrangement or Hofmann degradation | Multigram | Efficient |
| 7 | Methylation and salt formation | Methylation + HCl in EtOAc | Multigram | >99% purity hydrochloride |
Q & A
Q. Basic
- NMR spectroscopy : Confirms regiochemistry and purity, particularly for distinguishing bridgehead vs. peripheral substituents .
- Mass spectrometry : Validates molecular weight (e.g., C₆H₁₂ClN, MW 133.62) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, critical for understanding bioisosteric properties .
- IR spectroscopy : Identifies amine hydrochloride stretching frequencies (~2500–3000 cm⁻¹) .
How can researchers address low yields in radical-based functionalization of bicyclo[1.1.1]pentane scaffolds?
Q. Advanced
- Optimize radical initiators : Use TTMSS (tris(trimethylsilyl)silane) with HOCH₂CH₂SH to improve reduction efficiency for azido/iodo precursors (yields 78–82%) .
- Control steric effects : Substituents on the bicyclo framework (e.g., cyclopropyl or trifluoroethyl groups) may hinder radical accessibility; computational modeling (DFT) aids in predicting reaction pathways .
- Mitigate side reactions : Add phenolic polymerization inhibitors to alkenes in photochemical reactions to stabilize intermediates .
What strategies enable selective C–H functionalization of this compound for drug discovery?
Q. Advanced
- Lithium bis(trimethylsilyl)amide (LiHMDS) : Generates 2-azaallyl anions for nucleophilic addition to [1.1.1]propellane, yielding 3-alkyl/aryl derivatives (Scheme 17g) .
- Photochemical cycloaddition : Imine-substituted derivatives react with alkenes under 370–456 nm LED light, enabling (4+2) cycloadditions without specialized reactors .
- Electrophilic quenching : CuI-mediated reactions with alkyl halides or carbonyl electrophiles introduce functional groups at the bridgehead position .
How does this compound serve as a bioisostere in medicinal chemistry?
Q. Application-Focused
- Aromatic ring replacement : Its rigid, three-dimensional structure mimics para-substituted benzene rings, improving metabolic stability and target engagement .
- tert-Butyl group substitution : Reduces lipophilicity while maintaining steric bulk, enhancing solubility in lead compounds .
- Pharmacokinetic optimization : Methylation at the amine improves blood-brain barrier penetration compared to non-methylated analogs .
How can researchers resolve contradictions in reported biological activity data for bicyclo[1.1.1]pentane derivatives?
Q. Data Analysis
- Control stereochemistry : Use chiral HPLC to isolate enantiomers, as minor stereochemical impurities (e.g., 0.1% ee) can drastically alter receptor binding .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities, distinguishing true activity from assay artifacts .
- Replicate under inert conditions : Oxygen-sensitive radical intermediates may degrade in air, leading to inconsistent results; use Schlenk techniques for reproducibility .
What experimental design considerations are critical for photochemical reactions involving bicyclo[1.1.1]pentane derivatives?
Q. Methodological
- Light source selection : 390 nm LEDs (low-cost "black lights") maximize reactivity while minimizing side reactions .
- Solvent compatibility : Dichloromethane or DMF optimizes imine formation and cycloaddition yields (e.g., 20 mL CH₂Cl₂ per 2 mmol substrate) .
- Scale-up protocols : Avoid column chromatography by using quantitative imine condensation (e.g., 4-nitrobenzaldehyde, 100% yield) .
How can scalability challenges in synthesizing this compound be overcome?
Q. Advanced Synthesis
- Leverage commercial building blocks : Use scalable precursors like 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to bypass propellane handling .
- Flow chemistry : Continuous reactors minimize exothermic risks during propellane polymerization-prone steps .
- Catalyst optimization : Fe(Pc) or Pd(OH)₂/C systems reduce reaction times and improve atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
